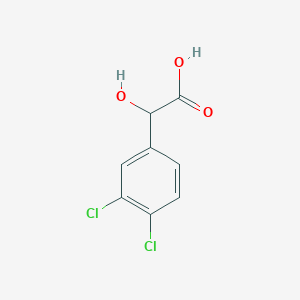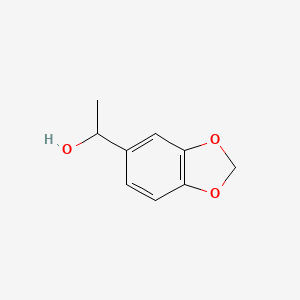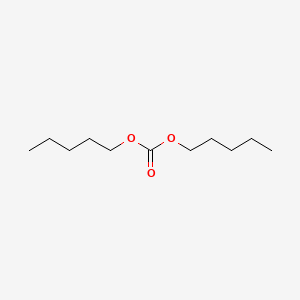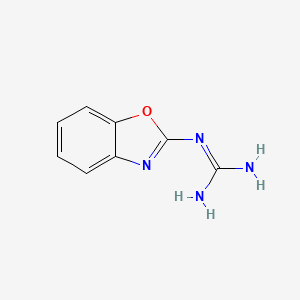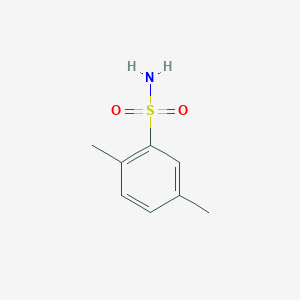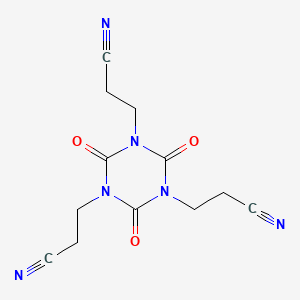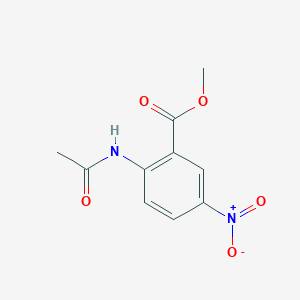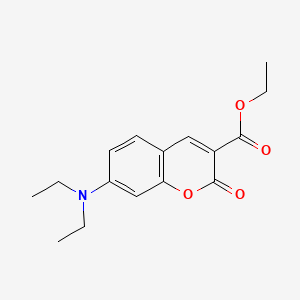
7-(Dietilamino)cumarina-3-carboxilato de etilo
Descripción general
Descripción
El 7-(dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de las cumarinas. Las cumarinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en varios campos, como la química medicinal, la ciencia de los materiales y los estudios de fluorescencia. Este compuesto en particular destaca por sus características estructurales únicas, que incluyen un grupo dietilamino y una porción de éster etílico, lo que contribuye a sus propiedades químicas y aplicaciones distintas.
Aplicaciones Científicas De Investigación
El 7-(dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como una sonda fluorescente en estudios espectroscópicos debido a sus fuertes propiedades de fluorescencia.
Biología: Empleado en el estudio de las actividades enzimáticas y la imagen celular.
Medicina: Investigado por su potencial como agente anticancerígeno y en sistemas de administración de fármacos.
Industria: Se utiliza en el desarrollo de dispositivos optoelectrónicos y como componente en células solares sensibilizadas con colorantes
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su interacción con moléculas biológicas. El grupo dietilamino mejora su capacidad de penetrar las membranas celulares, mientras que el núcleo de cromeno interactúa con varios objetivos moleculares. Las propiedades de fluorescencia del compuesto le permiten actuar como una sonda, uniéndose a proteínas o ácidos nucleicos específicos y emitiendo luz al ser excitado. Esto lo hace útil en aplicaciones de imagen y diagnóstico .
Compuestos similares:
- 7-(Dietilamino)-3-(1-(2-fenilhidrazona)etil)-2-cromen-2-ona
- 3-[(2-aminoetil)disulfanyl]-N-[7-(dietilamino)cumarina-3-il]propanamida
Comparación: El 7-(dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo es único debido a su combinación del grupo dietilamino y la porción de éster etílico, lo que mejora su solubilidad y reactividad. En comparación con otros derivados de cumarina, exhibe una fluorescencia más fuerte y una mejor permeabilidad celular, lo que lo hace más efectivo en aplicaciones biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 7-(dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo normalmente implica la reacción de condensación de Pechmann. Este método implica la condensación de fenoles con ésteres β-ceto en presencia de un catalizador ácido. Los catalizadores comunes incluyen ácido sulfúrico concentrado, ácido trifluoroacético y ácidos de Lewis como cloruro de aluminio y cloruro de zinc .
Métodos de producción industrial: En entornos industriales, la síntesis se puede optimizar utilizando catalizadores heterogéneos como resinas de intercambio catiónico, composites de resina Nafion/sílice y zeolita H-BEA. Estos catalizadores ofrecen ventajas como la reutilización y la reducción del impacto ambiental . La reacción generalmente se lleva a cabo en condiciones de reflujo en disolventes como el tolueno para lograr altos rendimientos.
Análisis De Reacciones Químicas
Tipos de reacciones: El 7-(dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir el grupo carbonilo en un alcohol.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.
Productos principales:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos según el nucleófilo utilizado.
Comparación Con Compuestos Similares
- 7-(Diethylamino)-3-(1-(2-phenylhydrazone)ethyl)-2-chromen-2-one
- 3-[(2-aminoethyl)disulfanyl]-N-[7-(diethylamino)coumarin-3-yl]propanamide
Comparison: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of the diethylamino group and the ethyl ester moiety, which enhances its solubility and reactivity. Compared to other coumarin derivatives, it exhibits stronger fluorescence and better cell permeability, making it more effective in biological applications .
Propiedades
IUPAC Name |
ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLGAJLRIINNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067406 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28705-46-6 | |
| Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

